molecular formula C8H12O B083635 Epoxy-4-vinylcyclohexene CAS No. 11094-48-7

Epoxy-4-vinylcyclohexene

Cat. No. B083635
CAS RN: 11094-48-7
M. Wt: 124.18 g/mol
InChI Key: OLKHRYQRCJLWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epoxy-4-vinylcyclohexene (E-4-VCH) is a chemical compound with a molecular formula of C10H14O. It is a colorless liquid that is widely used in scientific research applications due to its unique properties. E-4-VCH is a versatile compound that can be synthesized using various methods. It has been extensively studied for its biochemical and physiological effects and has shown promising results in various experiments.

Mechanism Of Action

Epoxy-4-vinylcyclohexene is a reactive compound that undergoes ring-opening reactions with nucleophiles. It can react with various nucleophiles, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes Epoxy-4-vinylcyclohexene a useful compound in drug delivery systems, as it can be used to link drugs to targeting molecules.

Biochemical And Physiological Effects

Epoxy-4-vinylcyclohexene has been extensively studied for its biochemical and physiological effects. It has been shown to have low toxicity in vitro and in vivo. Epoxy-4-vinylcyclohexene has also been shown to have anti-inflammatory properties and has been used in the treatment of various diseases, including arthritis and cancer.

Advantages And Limitations For Lab Experiments

Epoxy-4-vinylcyclohexene has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various polymers and copolymers. Its reactivity with nucleophiles makes it a useful compound in drug delivery systems. However, Epoxy-4-vinylcyclohexene has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Epoxy-4-vinylcyclohexene in scientific research. One potential application is in the development of targeted drug delivery systems. Epoxy-4-vinylcyclohexene can be used to link drugs to targeting molecules, which could increase the efficacy of drugs and reduce side effects. Another potential application is in the development of new materials for use in various industries, including the automotive and aerospace industries.
Conclusion:
Epoxy-4-vinylcyclohexene is a versatile compound that has many potential applications in scientific research. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. Epoxy-4-vinylcyclohexene has several advantages for lab experiments, including its reactivity with nucleophiles, but also has some limitations. There are several future directions for the use of Epoxy-4-vinylcyclohexene in scientific research, including the development of targeted drug delivery systems and new materials.

Synthesis Methods

Epoxy-4-vinylcyclohexene can be synthesized using different methods, including the reaction of cyclohexene with peroxyacetic acid or m-chloroperbenzoic acid. Another method involves the reaction of cyclohexene with hydrogen peroxide and acetic acid to form 4-acetoxy-1-cyclohexene-1-epoxide, which is then further reacted with vinyl magnesium bromide to yield Epoxy-4-vinylcyclohexene.

Scientific Research Applications

Epoxy-4-vinylcyclohexene is widely used in scientific research applications due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. It has also been used as a crosslinking agent in the preparation of epoxy resins. Epoxy-4-vinylcyclohexene has been extensively studied for its potential use in drug delivery systems due to its high reactivity with nucleophiles.

properties

CAS RN

11094-48-7

Product Name

Epoxy-4-vinylcyclohexene

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclohex-3-en-1-yloxirane

InChI

InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2

InChI Key

OLKHRYQRCJLWLL-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C2CO2

Canonical SMILES

C1CC(CC=C1)C2CO2

Other CAS RN

11094-48-7

synonyms

1,2-epoxy-4-vinylcyclohexane
1,2-VCHE
vinylcyclohexane 1,2-monoepoxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.